(3,4-Dimethylphenyl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(pyridin-4-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a methanone group bonded to a 3,4-dimethylphenyl ring and a pyridin-4-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylphenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(3,4-Dimethylphenyl)(pyridin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic rings and ketone group. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar structure but with an amino group and pyrimidine ring.
(4-Fluorophenyl)(pyridin-4-yl)methanone: Contains a fluorine atom instead of methyl groups on the phenyl ring.
Uniqueness: (3,4-Dimethylphenyl)(pyridin-4-yl)methanone is unique due to the presence of both 3,4-dimethylphenyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-4-13(9-11(10)2)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKRYFHKIGQHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.